molecular formula C8H8N2S4 B1587496 1,2-Bis(4-methylthiazol-2-yl)disulfane CAS No. 23826-98-4

1,2-Bis(4-methylthiazol-2-yl)disulfane

Cat. No.: B1587496
CAS No.: 23826-98-4
M. Wt: 260.4 g/mol
InChI Key: PYPYUFUIUSJRSS-UHFFFAOYSA-N
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Description

1,2-Bis(4-methylthiazol-2-yl)disulfane is a chemical compound with the molecular formula C8H8N2S4. It belongs to the class of organosulfur compounds and features two thiazole rings substituted with methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methylthiazol-2-yl)disulfane can be synthesized through the reaction of 4-methylthiazole with sulfur. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the disulfane bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-methylthiazol-2-yl)disulfane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce thiol derivatives or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted thiazoles or other derivatives.

Scientific Research Applications

1,2-Bis(4-methylthiazol-2-yl)disulfane has several scientific research applications across different fields:

  • Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory activities.

  • Industry: It can be utilized in the development of new materials and chemical processes, including the production of sulfur-based polymers and catalysts.

Mechanism of Action

The mechanism by which 1,2-Bis(4-methylthiazol-2-yl)disulfane exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in these processes can vary, but they often involve interactions with sulfur-containing enzymes or proteins.

Comparison with Similar Compounds

1,2-Bis(4-methylthiazol-2-yl)disulfane can be compared with other similar compounds, such as 1,2-bis(4-methylthiazol-2-yl)ethane and 1,2-bis(4-methylthiazol-2-yl)ethanol These compounds share structural similarities but differ in their functional groups and properties

List of Similar Compounds

  • 1,2-bis(4-methylthiazol-2-yl)ethane

  • 1,2-bis(4-methylthiazol-2-yl)ethanol

  • 1,2-bis(4-methylthiazol-2-yl)thioether

Properties

IUPAC Name

4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)disulfanyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S4/c1-5-3-11-7(9-5)13-14-8-10-6(2)4-12-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPYUFUIUSJRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SSC2=NC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398980
Record name Bis(4-methylthiazol-2-yl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23826-98-4
Record name Bis(4-methylthiazol-2-yl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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